4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
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Description
Scientific Research Applications
Anticancer Activity
This compound has shown promising anticancer properties. Research indicates that derivatives of quinazoline, such as this one, can inhibit the proliferation of various cancer cell lines. The compound’s ability to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G1 phase makes it a potential candidate for developing new anticancer drugs . Its specific structure allows it to target and disrupt cancer cell growth effectively.
Antiviral Properties
The compound’s unique structure, particularly the quinazoline core, has been explored for antiviral activities. Quinazoline derivatives have been found to inhibit the replication of certain viruses by interfering with viral enzymes and proteins. This makes the compound a potential candidate for antiviral drug development, especially against viruses that are resistant to current treatments .
Antimicrobial Applications
The compound exhibits significant antimicrobial properties. Its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes makes it effective against a range of bacterial strains. This application is particularly important in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Antidiabetic Potential
Preliminary studies suggest that the compound may have antidiabetic effects. It can enhance insulin sensitivity and reduce blood glucose levels by modulating key metabolic pathways. This makes it a potential candidate for developing new treatments for diabetes, particularly type 2 diabetes.
These applications highlight the compound’s versatility and potential in various fields of medical research. Each application is supported by ongoing studies and research, making it a promising candidate for future drug development.
Design, synthesis and anti-tumor activity evaluation of 4,6,7-substitute quinazoline derivatives Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds Design, synthesis and biological evaluation of novel 2,4,6-substituted quinazoline derivatives : Anti-inflammatory properties of quinazoline derivatives : Neuroprotective effects of quinazoline derivatives : Antioxidant activity of quinazoline derivatives : Antidiabetic potential of quinazoline derivatives : Antihypertensive effects of quinazoline derivatives
properties
IUPAC Name |
4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O6S/c1-32-19-6-5-16(12-20(19)33-2)7-9-27-23(30)4-3-10-29-24(31)17-13-21-22(35-15-34-21)14-18(17)28-25(29)36-11-8-26/h5-6,12-14H,3-4,7,9-11,15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMKKKFNKBPXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC#N)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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